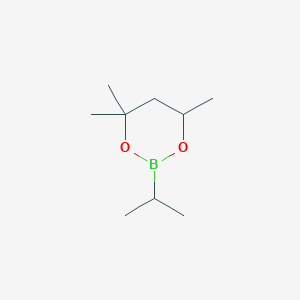
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO3. It is a cyclic boronate ester, which is often used in organic synthesis due to its unique reactivity and stability. The compound is characterized by its boron atom bonded to two oxygen atoms, forming a dioxaborinane ring, with isopropyl and trimethyl substituents enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. A common method involves the reaction of trimethyl borate with isopropyl alcohol under acidic conditions, followed by cyclization to form the dioxaborinane ring. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester to boranes or other reduced boron species.
Substitution: The isopropyl and trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by transition metals or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of boron-containing compounds.
科学的研究の応用
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
作用機序
The mechanism by which 2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and catalytic processes, where the compound acts as a versatile intermediate or catalyst.
類似化合物との比較
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the isopropyl group, resulting in different chemical properties and uses.
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: An isomer with similar applications but distinct reactivity due to the different arrangement of atoms.
Uniqueness
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
66128-18-5 |
|---|---|
分子式 |
C9H19BO2 |
分子量 |
170.06 g/mol |
IUPAC名 |
4,4,6-trimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3)6-9(4,5)12-10/h7-8H,6H2,1-5H3 |
InChIキー |
SRRQSLBJDXLMKG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(CC(O1)(C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



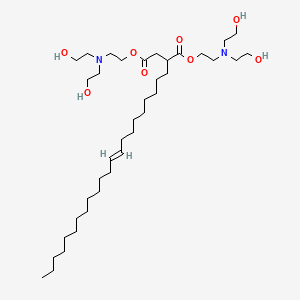
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
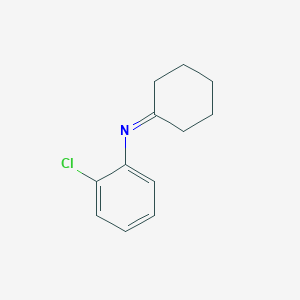
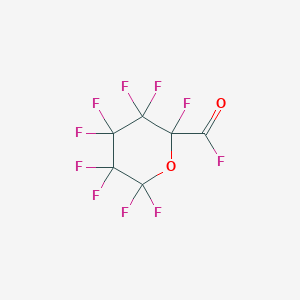
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
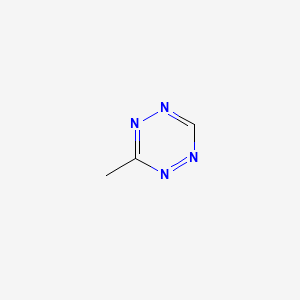
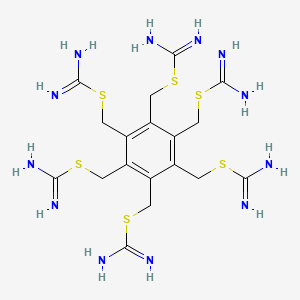
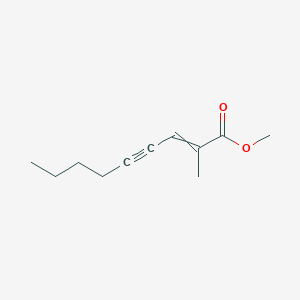
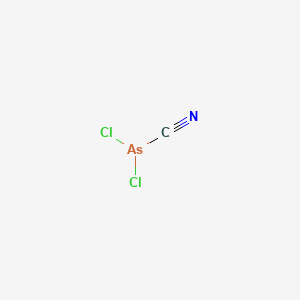

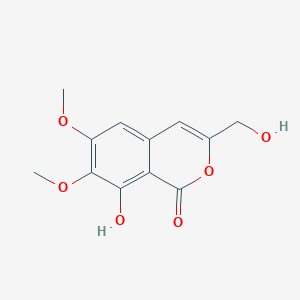
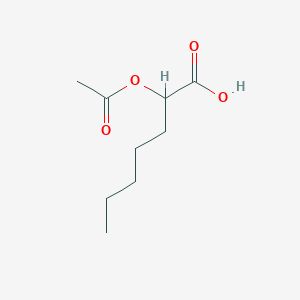
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
